5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Overview
Description
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INO. It is known for its unique structure, which includes a pyridinium ring substituted with hydroxy and methyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide typically involves the reaction of 1,2-dimethylpyridine with iodine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield the corresponding pyridine derivatives
Substitution: Nucleophilic substitution reactions can occur at the iodine atom
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Pyridine derivatives
Substitution: Various substituted pyridinium compounds
Scientific Research Applications
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies of enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylpyridinium iodide
- 5-Hydroxy-2-methylpyridine
- 1-Methyl-2-hydroxypyridinium iodide
Uniqueness
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is unique due to the presence of both hydroxy and methyl groups on the pyridinium ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1,6-dimethylpyridin-1-ium-3-ol;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.HI/c1-6-3-4-7(9)5-8(6)2;/h3-5H,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHBCPROXIMJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)O)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490349 | |
Record name | 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59344-35-3 | |
Record name | 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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